molecular formula C15H9NO3 B8485716 6-Methoxy-9-oxo-9H-xanthene-3-carbonitrile CAS No. 825650-00-8

6-Methoxy-9-oxo-9H-xanthene-3-carbonitrile

Cat. No. B8485716
M. Wt: 251.24 g/mol
InChI Key: PXYLDKLHBQNVDL-UHFFFAOYSA-N
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Patent
US08106207B2

Procedure details

A mixture of finely ground sodium cyanide (1.3 g, 26.5 mmol) and 3-fluoro-6-methoxy-xanthen-9-one (2.3 g, 9.42 mmol) in N,N-dimethylformamide (30 mL) was heated at 100° C. for 4 hours. Sodium cyanide (0.7 g, 14.3 mmol) was added and heating continued an additional hour. The mixture was allowed to cool to room temperature, then poured into ice water (˜150 mL). The product was collected by filtration, washed with water and air dried to give Compound 5i, 1.42 g (60%). MS: m/z 251.9 (MH+). 1H NMR (CDCl3): δ 3.96 (s, 3H), 6.91 (d, 1H, J=2.3 Hz), 7.00 (d of d, 1H, J=2.3 & 8.9 Hz), 7.61 (d of d, 1H, J=1 & 8.1 Hz), 7.79 (d, 1H, J=1 Hz), 8.24 (d, 1H, J=8.9 Hz) and 8.42 (d, 1H, J=8.1 Hz).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].F[C:5]1[CH:6]=[CH:7][C:8]2[C:9](=[O:21])[C:10]3[C:15]([O:16][C:17]=2[CH:18]=1)=[CH:14][C:13]([O:19][CH3:20])=[CH:12][CH:11]=3>CN(C)C=O>[CH3:20][O:19][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:21])[C:8]1[CH:7]=[CH:6][C:5]([C:1]#[N:2])=[CH:18][C:17]=1[O:16]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
FC=1C=CC=2C(C3=CC=C(C=C3OC2C1)OC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
ice water
Quantity
150 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
continued an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2OC=3C=C(C=CC3C(C2=CC1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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